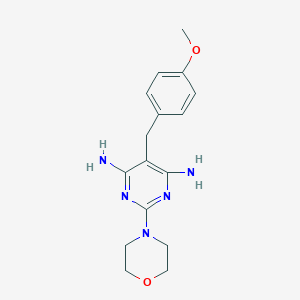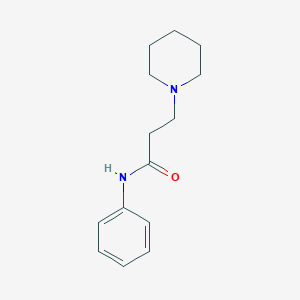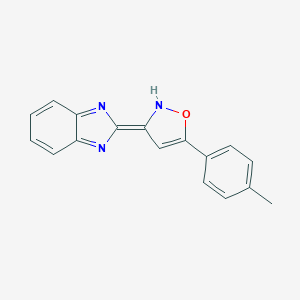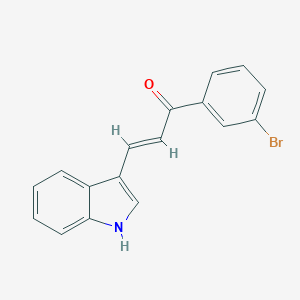
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR in various physiological and pathological processes.
Mechanism of Action
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine selectively inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell growth and survival. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be highly selective for FGFR over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing by promoting the migration and proliferation of skin cells.
Advantages and Limitations for Lab Experiments
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a highly selective inhibitor of FGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of FGFR in various physiological and pathological processes. However, it has some limitations for lab experiments. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has a relatively short half-life, which makes it difficult to maintain a stable concentration over time. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine in scientific research. One area of interest is the role of FGFR in the development and progression of various types of cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be effective in inhibiting the growth and survival of cancer cells that are dependent on FGFR signaling, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of FGFR in wound healing and tissue regeneration. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing, and further research is needed to explore its potential for tissue engineering and regenerative medicine. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine may have potential as a tool for studying the role of FGFR in embryonic development and angiogenesis.
Synthesis Methods
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-morpholin-4-ylphenol from 4-hydroxybenzaldehyde and morpholine. The second step involves the synthesis of 6-amino-4-pyrimidinol from 2,4-dichloro-5-methoxy-pyrimidine and ammonia. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is synthesized by reacting 6-amino-4-pyrimidinol with 4-morpholin-4-ylphenol in the presence of triethylamine and 1,3-dichloro-5,5-dimethylhydantoin.
Scientific Research Applications
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively used in scientific research to study the role of FGFR in various physiological and pathological processes. It has been shown to inhibit the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been used to study the role of FGFR in embryonic development, angiogenesis, and wound healing.
properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-22-12-4-2-11(3-5-12)10-13-14(17)19-16(20-15(13)18)21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
InChI Key |
UZLDQNQSANTKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)




![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)